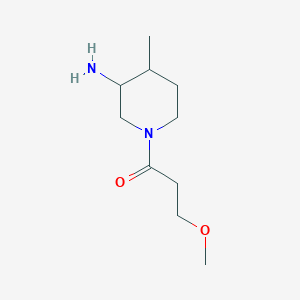

1-(3-Amino-4-methylpiperidin-1-yl)-3-methoxypropan-1-one

Description

1-(3-Amino-4-methylpiperidin-1-yl)-3-methoxypropan-1-one is a piperidine derivative characterized by a 3-amino-4-methylpiperidine core linked to a 3-methoxypropan-1-one moiety. Notably, it was listed as a discontinued product by CymitQuimica (Ref: 10-F706469), suggesting challenges in commercial availability or synthesis scalability . Its molecular formula is C10H20N2O2, with a molecular weight of 200.28 g/mol (calculated). The structural features—a basic amino group on the piperidine ring and a polar methoxy group—may influence its physicochemical properties, such as solubility and bioavailability.

Properties

Molecular Formula |

C10H20N2O2 |

|---|---|

Molecular Weight |

200.28 g/mol |

IUPAC Name |

1-(3-amino-4-methylpiperidin-1-yl)-3-methoxypropan-1-one |

InChI |

InChI=1S/C10H20N2O2/c1-8-3-5-12(7-9(8)11)10(13)4-6-14-2/h8-9H,3-7,11H2,1-2H3 |

InChI Key |

IBGYUTMSSYAWKY-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN(CC1N)C(=O)CCOC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3-Amino-4-methylpiperidin-1-yl)-3-methoxypropan-1-one typically involves multiple steps. One common method includes the N-acylation of 3-amino-4-methylpyridine, followed by quaternization using benzyl halide. The quaternized product is then partially reduced using sodium borohydride in methanol or water. The partially reduced product undergoes hydrolysis in the presence of acid to yield 1-benzyl-4-methylpiperidin-3-one. Finally, reductive amination using methanolic methylamine in the presence of titanium (IV) isopropoxide in methanol produces the desired compound .

Chemical Reactions Analysis

1-(3-Amino-4-methylpiperidin-1-yl)-3-methoxypropan-1-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Amino-4-methylpiperidin-1-yl)-3-methoxypropan-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and enzyme interactions.

Industry: The compound can be used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-methylpiperidin-1-yl)-3-methoxypropan-1-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Cathinone Derivatives

- N-Methyl-2-amino-1-(4-methylphenyl)-3-methoxypropan-1-one hydrochloride Structure: Features a phenyl ring substituted with a methyl group and a methoxypropanone chain. Key Differences: Unlike the target compound, this cathinone derivative lacks the piperidine ring and instead has a phenyl group, which enhances aromatic interactions. It was identified as a designer drug, suggesting stimulant activity . Molecular Formula: C12H18ClNO2 (hydrochloride salt).

Piperidine-Based Pharmaceutical Intermediates

- 1-((3R,4R)-3-(6H-Imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-3-methoxypropan-1-one Structure: Shares the 3-methoxypropan-1-yl-piperidine backbone but incorporates a complex heterocyclic imidazo-pyrrolo-pyrazine group. Key Differences: The additional heterocyclic moiety likely targets kinase or nucleic acid interactions, as seen in oncology drug candidates. Molecular Formula: C19H22N6O2.

- Ibrutinib Impurity 15 Structure: Contains a 3-methoxypropan-1-one group linked to a piperidine ring substituted with a pyrazolo[3,4-d]pyrimidin-1-yl group. Key Differences: The bulky pyrazolo-pyrimidine substituent suggests binding to kinase domains, as seen in ibrutinib analogs. This impurity highlights the role of piperidine-methoxypropanone derivatives in pharmaceutical synthesis . Molecular Formula: C26H28N6O3 (MW: 472.55 g/mol).

Structural Analogs with Aliphatic Modifications

- 1-(3-Amino-4-methylpiperidin-1-yl)-2-methylpropan-1-one Structure: Replaces the methoxy group with a methyl group on the propanone chain. This compound (CAS: 1343303-13-8) is commercially available but lacks detailed pharmacological data . Molecular Formula: C10H20N2O (MW: 184.28 g/mol).

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Physicochemical Properties : The methoxy group in the target compound enhances water solubility compared to its methyl-substituted analog (MW 184.28 g/mol), which may improve bioavailability in drug formulations .

- Pharmacological Potential: Piperidine-methoxypropanone derivatives are versatile scaffolds.

- Synthesis Challenges: The discontinued status of the target compound (CymitQuimica) and analogs like 1-(5-Amino-3,4-dihydroisoquinolin-2(1H)-yl)-3-methoxypropan-1-one (CAS: 53955-82-1) suggests synthetic complexity or instability .

Biological Activity

1-(3-Amino-4-methylpiperidin-1-yl)-3-methoxypropan-1-one, also known by its CAS number 1343592-12-0, is a compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including research findings, case studies, and data tables.

- Molecular Formula : CHNO

- Molecular Weight : 214.30 g/mol

- Structure : The compound features a piperidine ring, an amino group, and a methoxypropanone moiety.

Pharmacological Significance

Research indicates that derivatives of piperidines, including this compound, exhibit a range of pharmacological activities. These compounds are often studied for their potential as therapeutic agents in various medical applications.

Key Activities:

- Spasmolytic Effects : Similar compounds have demonstrated spasmolytic activities, suggesting potential applications in treating gastrointestinal disorders .

- Antimicrobial Properties : Some studies indicate that piperidine derivatives can possess antibacterial and antifungal properties, which may be relevant for developing new antibiotics .

- CNS Activity : Compounds with similar structures have been investigated for their effects on the central nervous system (CNS), potentially acting as anxiolytics or antidepressants.

Research Findings

Recent studies have focused on the synthesis and characterization of this compound and its analogs. For instance:

- A study involving the synthesis of various piperidine derivatives highlighted their structural characteristics and biological activities, emphasizing the importance of the piperidine ring in modulating pharmacological effects .

Case Study: Synthesis and Activity Assessment

In an experimental study, researchers synthesized this compound and evaluated its biological activity through various assays:

| Assay Type | Result |

|---|---|

| Antibacterial | Inhibition against E. coli |

| Antifungal | Moderate activity against C. albicans |

| CNS Activity | Anxiolytic-like effects observed in animal models |

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with neurotransmitter systems in the CNS and may influence ion channels or receptor sites relevant to muscle contraction and microbial inhibition.

Structural Insights

X-ray diffraction studies have provided insights into the molecular conformation of this compound, revealing key bond angles and torsion angles that suggest a stable structure conducive to biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.